![molecular formula C8H7F3N4O3 B14025207 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrrole and pyrimidine precursors under controlled conditions. For instance, the reaction of 4-aminopyrrolo[2,3-d]pyrimidine with trifluoroacetic acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the chemical reactions, reducing the overall reaction time and improving the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, trifluoroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding pyrrolo[3,2-d]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another member of the pyrrolopyrimidine family with similar biological activities.
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular properties.
Pyrido[2,3-d]pyrimidine: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE stands out due to its trifluoroacetate moiety, which enhances its pharmacokinetic properties and increases its binding affinity to target enzymes. This makes it a more potent inhibitor compared to its analogs .
Propriétés
Formule moléculaire |
C8H7F3N4O3 |
|---|---|
Poids moléculaire |
264.16 g/mol |
Nom IUPAC |
2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H6N4O.C2HF3O2/c7-6-9-3-1-2-8-4(3)5(11)10-6;3-2(4,5)1(6)7/h1-2,8H,(H3,7,9,10,11);(H,6,7) |
Clé InChI |
KBUZCSQVXCKSPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1N=C(NC2=O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





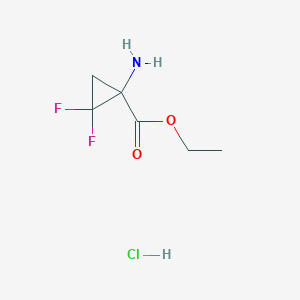
![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
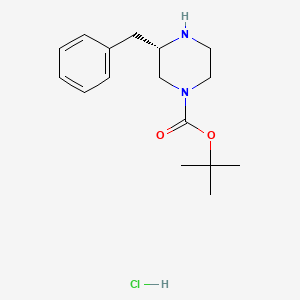

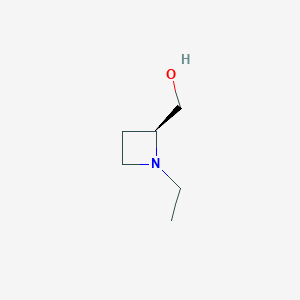
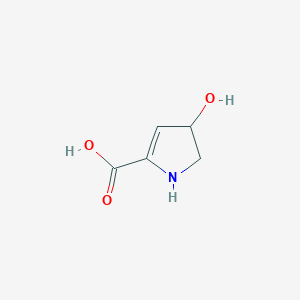
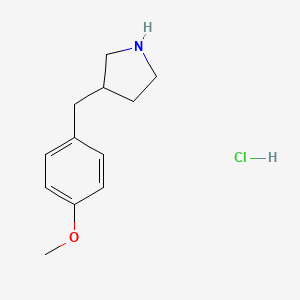
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)

![(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14025184.png)
